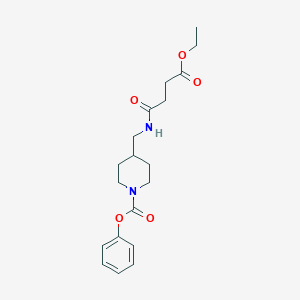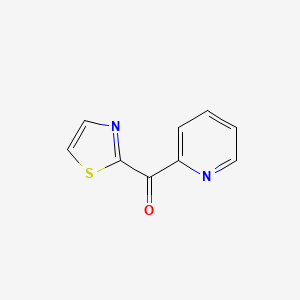
1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as PF-04971729 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea involves its binding to the alpha7 nAChR. This binding leads to the activation of the receptor, which in turn leads to the release of neurotransmitters such as dopamine and acetylcholine. The release of these neurotransmitters has been shown to have a positive effect on various physiological processes, including learning and memory.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been shown to have various biochemical and physiological effects. One of the primary effects of this compound is its ability to enhance cognitive function. Studies have shown that this compound can improve learning and memory in animal models, making it a potential therapeutic agent for diseases such as Alzheimer's disease. Additionally, 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea in lab experiments is its high degree of purity. The synthesis method for this compound has been optimized to produce a high degree of purity, making it suitable for various research applications. Additionally, this compound has a high affinity for the alpha7 nAChR, making it a useful tool for studying the physiological processes that are regulated by this receptor.
One of the limitations of using 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea in lab experiments is its potential toxicity. Studies have shown that this compound can have toxic effects on certain cell types, making it important to use caution when working with this compound.
Orientations Futures
There are several future directions for research involving 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea. One potential direction is the development of this compound as a therapeutic agent for various diseases, including Alzheimer's disease, schizophrenia, and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, there is a need for further research into the potential toxicity of this compound and its effects on different cell types.
Méthodes De Synthèse
The synthesis of 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with 4-fluorophenyl isocyanate in the presence of a base such as triethylamine. The reaction yields 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea as a white solid with a high degree of purity. This synthesis method has been optimized to produce the compound in large quantities, making it suitable for various research applications.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound has been shown to have a high affinity for the alpha7 nicotinic acetylcholine receptor (nAChR), a receptor that is involved in various physiological processes. Due to its high affinity for this receptor, 1-(4-Fluorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-10-11-22(12-17)16-8-6-15(7-9-16)21-18(23)20-14-4-2-13(19)3-5-14/h2-9,17H,10-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUXJQRACUPQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide](/img/structure/B2622609.png)
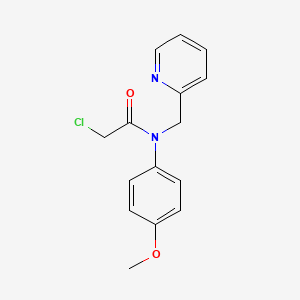
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2622613.png)
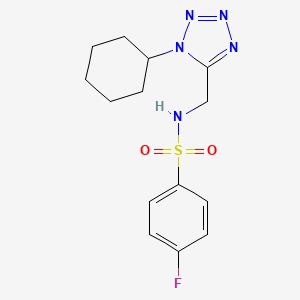

![1-[4-[4-(3-Methylpyridin-4-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2622618.png)
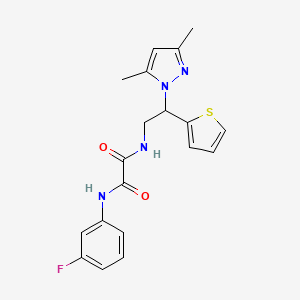
![3-(2-chloro-6-fluorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2622620.png)
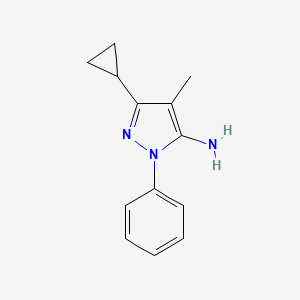
![N-(2,4-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2622624.png)
